molecular formula C19H14FN3OS B2951036 4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893980-84-2

4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2951036
CAS No.: 893980-84-2
M. Wt: 351.4
InChI Key: NHCWKVOJHUAWPX-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom, a benzamide group, and a 3-methylimidazo[2,1-b]thiazol-6-yl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core imidazo[2,1-b]thiazol-6-yl moiety This can be achieved through a cyclization reaction involving appropriate precursors such as aminothiazoles and aldehydes

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. Ensuring the scalability of the synthesis process is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorine atom can influence the oxidation state of the compound.

  • Reduction: : Reduction reactions can be employed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols

Scientific Research Applications

4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a tool for studying biological processes or as a lead compound in drug discovery.

  • Medicine: : Its biological activity could make it a candidate for therapeutic applications, such as in the treatment of diseases.

  • Industry: : The compound's unique properties may be exploited in the development of new materials or chemical processes.

Comparison with Similar Compounds

4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide: can be compared to other similar compounds, such as:

  • 3-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

  • 4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

These compounds share structural similarities but differ in the position of the fluorine atom and the phenyl group, which can lead to variations in their chemical properties and biological activities. The uniqueness of This compound lies in its specific arrangement of functional groups, which may confer distinct advantages in certain applications.

Properties

IUPAC Name

4-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCWKVOJHUAWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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